(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
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Overview
Description
(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichloro-nitrophenyl azo group, which is linked to a phenyl group through an ethylamino chain, and further connected to a trimethylammonium group. The methyl sulphate group adds to its solubility and stability in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-phenylethylenediamine to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with trimethylamine to form the trimethylammonium derivative.
Methylation: Finally, the compound is methylated using methyl sulphate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azo and nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with cellular components:
Molecular Targets: It targets cellular membranes and proteins, disrupting their function.
Pathways Involved: The compound interferes with membrane permeability, inhibits protein synthesis, and induces DNA damage, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Adapalene Related Compound E: Used in pharmaceutical applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Utilized in organic synthesis and as a solvent.
Uniqueness
(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate stands out due to its unique azo linkage and trimethylammonium group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
37713-38-5 |
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Molecular Formula |
C20H27Cl2N5O6S |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H24Cl2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OMAWCUOTEHMCOL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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